molecular formula C17H12FN5O2S B2606686 N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034570-90-4

N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2606686
CAS No.: 2034570-90-4
M. Wt: 369.37
InChI Key: SCGQLUDWJPIKTN-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound that features a combination of fluorine, methoxy, thiophene, oxadiazole, and pyrimidine groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the thiophene and oxadiazole derivatives, followed by their coupling with the pyrimidine core under specific reaction conditions. Common reagents might include fluorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exerts its effects depends on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering signaling pathways, or affecting gene expression. Detailed studies using techniques like molecular docking, biochemical assays, and cellular studies are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine might include other pyrimidine derivatives, oxadiazole-containing molecules, and thiophene-based compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2S/c1-24-13-5-4-10(7-12(13)18)21-15-11(8-19-9-20-15)17-22-16(23-25-17)14-3-2-6-26-14/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGQLUDWJPIKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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